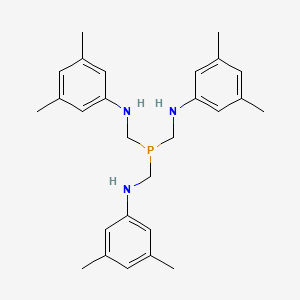
Tris(3,5-dimethylphenylaminomethyl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3,5-dimethylphenylaminomethyl)phosphine is a phosphine compound characterized by the presence of three 3,5-dimethylphenylaminomethyl groups attached to a central phosphorus atom. This compound is known for its applications in various chemical reactions, particularly as a ligand in catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(3,5-dimethylphenylaminomethyl)phosphine can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenylamine with formaldehyde and phosphine. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated systems to maintain consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to achieve the required purity levels for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Tris(3,5-dimethylphenylaminomethyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions typically yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine compounds.
Aplicaciones Científicas De Investigación
Tris(3,5-dimethylphenylaminomethyl)phosphine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in various catalytic processes, including hydrogenation and cross-coupling reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials, contributing to advancements in industrial chemistry.
Mecanismo De Acción
The mechanism by which tris(3,5-dimethylphenylaminomethyl)phosphine exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The compound’s molecular structure allows it to form stable complexes with various metals, facilitating reactions such as hydrogenation and cross-coupling. The pathways involved often include the formation of intermediate complexes that enhance the efficiency and selectivity of the reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(3,5-dimethylphenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
- Tris(2,4,6-trimethylphenyl)phosphine
Uniqueness
Tris(3,5-dimethylphenylaminomethyl)phosphine is unique due to its specific aminomethyl substitution, which imparts distinct electronic and steric properties compared to other tris(phenyl)phosphine derivatives. These properties make it particularly effective in certain catalytic applications, where it can provide enhanced selectivity and reactivity.
Propiedades
Número CAS |
910567-55-4 |
|---|---|
Fórmula molecular |
C27H36N3P |
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
N-[bis[(3,5-dimethylanilino)methyl]phosphanylmethyl]-3,5-dimethylaniline |
InChI |
InChI=1S/C27H36N3P/c1-19-7-20(2)11-25(10-19)28-16-31(17-29-26-12-21(3)8-22(4)13-26)18-30-27-14-23(5)9-24(6)15-27/h7-15,28-30H,16-18H2,1-6H3 |
Clave InChI |
ONUMWLJSQQUAHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)NCP(CNC2=CC(=CC(=C2)C)C)CNC3=CC(=CC(=C3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene](/img/structure/B12621738.png)
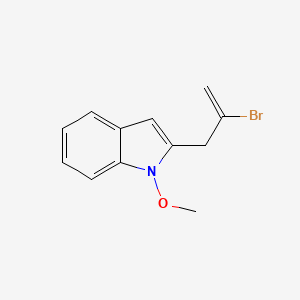
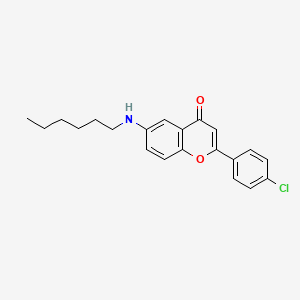
![9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12621744.png)
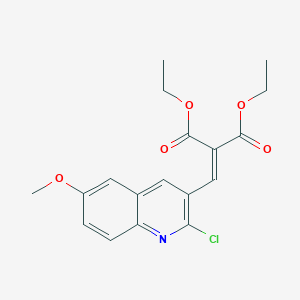
![2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12621748.png)
![[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12621752.png)
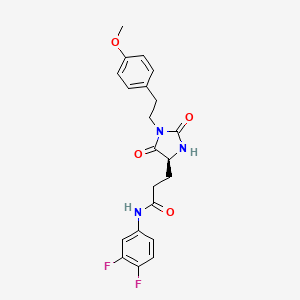
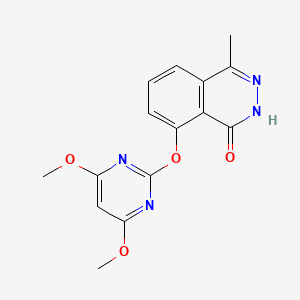
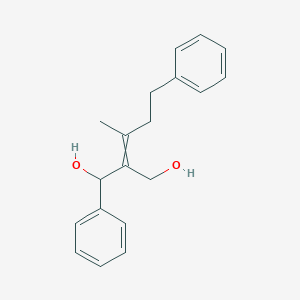
![Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate](/img/structure/B12621778.png)

![2-[1-(Benzyloxy)butyl]oxirane](/img/structure/B12621793.png)
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol](/img/structure/B12621800.png)
